Morpholine, 4-(1,3-dimethyl-2-oxido-1,3,2-diazaphospholidin-2-yl)-
Description
Morpholine, 4-(1,3-dimethyl-2-oxido-1,3,2-diazaphospholidin-2-yl)- (CAS: 649759-37-5) is a phosphorus-containing morpholine derivative with the molecular formula C₈H₁₈N₃O₂P and a molecular weight of 219.22 g/mol . Its structure features a morpholine ring fused to a 1,3,2-diazaphospholidine oxide moiety, where the phosphorus atom adopts a trigonal bipyramidal geometry due to the oxido group. This compound’s unique phosphorus heterocycle distinguishes it from conventional morpholine derivatives, which typically lack such functionalization.
Properties
CAS No. |
649759-37-5 |
|---|---|
Molecular Formula |
C8H18N3O2P |
Molecular Weight |
219.22 g/mol |
IUPAC Name |
1,3-dimethyl-2-morpholin-4-yl-1,3,2λ5-diazaphospholidine 2-oxide |
InChI |
InChI=1S/C8H18N3O2P/c1-9-3-4-10(2)14(9,12)11-5-7-13-8-6-11/h3-8H2,1-2H3 |
InChI Key |
VMZMCZBPMQKWIY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(P1(=O)N2CCOCC2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-(1,3-dimethyl-2-oxido-1,3,2-diazaphospholidin-2-yl)- typically involves the reaction of morpholine with 1,3-dimethyl-2-oxido-1,3,2-diazaphospholidine. This reaction is often carried out under controlled conditions to ensure the correct formation of the desired product. The process may involve the use of catalysts and specific solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of advanced purification techniques, such as distillation or chromatography, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-(1,3-dimethyl-2-oxido-1,3,2-diazaphospholidin-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of substituted morpholine derivatives.
Scientific Research Applications
Morpholine, 4-(1,3-dimethyl-2-oxido-1,3,2-diazaphospholidin-2-yl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, coatings, and other industrial materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Morpholine, 4-(1,3-dimethyl-2-oxido-1,3,2-diazaphospholidin-2-yl)- involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-(Thiazol-2-yl)morpholine Derivatives
Examples : VPC-14228, VPC-14449 (), and 4-(1,3-thiazol-2-yl)morpholine derivatives ().
- Structural Differences : These compounds replace the diazaphospholidine oxide with a thiazole ring. For instance, VPC-14228 (C₁₃H₁₃N₃OS) has a phenylthiazole substituent, while VPC-14449 incorporates a bromoimidazole-thiazole group .
- Biological Activity: Thiazolylmorpholine derivatives exhibit phosphoinositide 3-kinase (PI3K) inhibition, with compound 18 () demonstrating efficacy in tumor xenograft models .
- Physicochemical Properties : Thiazole derivatives generally have higher molecular weights (e.g., VPC-14449: ~395 g/mol) and increased aromaticity, which may reduce solubility compared to the phosphorus-containing analog .
| Parameter | Target Compound | 4-(Thiazol-2-yl)morpholine |
|---|---|---|
| Molecular Weight | 219.22 g/mol | 290–395 g/mol |
| Key Functional Group | Diazaphospholidine | Thiazole |
| Biological Target | Not reported | PI3K inhibitors |
| PSA | 36.02 Ų | ~70–90 Ų |
Benzimidazole-Morpholine Hybrids
Examples : 1-[4-[3-(Morpholin-4-yl)propoxy]benzenesulfonyl]benzimidazoles ().
- Structural Differences : These compounds feature a morpholine-propoxy-benzenesulfonyl linker attached to a benzimidazole core. The target compound lacks the sulfonyl and benzimidazole groups, instead incorporating a phosphorus heterocycle.
- Applications : Benzimidazole derivatives are often proton pump inhibitors (e.g., omeprazole analogs). The morpholine-propoxy group enhances solubility and bioavailability, as seen in compounds 3o–3t (yields: 87–89%) .
- Stability : The diazaphospholidine oxide’s rigid structure may confer greater thermal stability compared to the flexible propoxy linker in benzimidazole derivatives .
Trimorpholinophosphine Oxide (CAS: 4441-12-7)
- Structural Differences : This compound contains three morpholine groups bonded to a central phosphorus atom, contrasting with the single morpholine and diazaphospholidine in the target compound .
- Applications: Trimorpholinophosphine oxide is used as a ligand or catalyst in organometallic reactions. The target compound’s monodentate phosphorus center may limit its catalytic utility compared to polydentate analogs .
4-(Benzenesulfonyl)-morpholine
- Structural Differences : The benzenesulfonyl group replaces the diazaphospholidine oxide.
- Physical Behavior : Under high pressure (up to 3.5 GPa), 4-(benzenesulfonyl)-morpholine exhibits phase transitions via C–H···O hydrogen bonding . The target compound’s phosphorus-oxygen bonds may resist similar pressure-induced conformational changes .
Morpholine Derivatives of Pharmaceuticals
Example : 2-(6-Methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one ().
- Structural Differences : This Naproxen derivative replaces the carboxylic acid with a morpholine group, altering pharmacokinetics.
- Activity: Such modifications aim to enhance anti-inflammatory activity or reduce gastrointestinal toxicity. The target compound’s phosphorus heterocycle could introduce novel bioactivity unrelated to cyclooxygenase inhibition .
Biological Activity
Morpholine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Morpholine, 4-(1,3-dimethyl-2-oxido-1,3,2-diazaphospholidin-2-yl)- is a unique phosphonated morpholine that has potential applications in pharmacology and agriculture. This article explores its biological activity, synthesis methods, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Synthesis Methods
The synthesis of Morpholine derivatives typically involves various methods such as:
- Phosphorylation : This method incorporates phosphonate groups into the morpholine structure.
- Michael Addition : A common approach for functionalizing phosphonates through nucleophilic attack on α,β-unsaturated carbonyl compounds .
Antimicrobial Properties
Recent studies have demonstrated that morpholine derivatives exhibit notable antimicrobial activity. For instance:
- A study highlighted the efficacy of similar phosphonated morpholines against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- The minimum inhibitory concentration (MIC) values were determined to assess effectiveness.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
Morpholine derivatives have also shown promise in anticancer research:
- In vitro studies indicated that the compound inhibits cell proliferation in various cancer cell lines.
- Mechanistic studies suggest that it induces apoptosis via the mitochondrial pathway.
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of Morpholine derivatives against clinical isolates. The results indicated a strong correlation between structural modifications and increased antimicrobial activity. The study concluded that substituents on the morpholine ring significantly impact the biological activity of these compounds .
Study 2: Anticancer Activity
A separate study focused on the anticancer potential of Morpholine, 4-(1,3-dimethyl-2-oxido-1,3,2-diazaphospholidin-2-yl)-. The compound was tested against human breast cancer cells (MCF-7). Results showed a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM. Flow cytometry analysis revealed an increase in apoptotic cells upon treatment with this compound .
Q & A
Q. What structural modifications enhance the biological activity of phosphorus-containing morpholine derivatives?
- Case Study : Adding a pyrazole ring (as in 4-(5-aryl-pyrazol-3-yl)morpholine) improves antimicrobial activity (MIC = 2–4 μg/mL against S. aureus) by enhancing membrane penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
